molecular formula C10H10N2O2 B11908442 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid CAS No. 1033753-80-8

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B11908442
CAS No.: 1033753-80-8
M. Wt: 190.20 g/mol
InChI Key: VOYCCPFDTWHFGV-UHFFFAOYSA-N
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Description

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated imidazole ring with a phenyl substituent at position 2 and a carboxylic acid group at position 4. Its structural rigidity and hydrogen-bonding capability (via the carboxylic acid group) make it a versatile candidate for drug design.

Properties

CAS No.

1033753-80-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-phenyl-4,5-dihydro-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)

InChI Key

VOYCCPFDTWHFGV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process exploits the nucleophilic character of the imidazole ring, where deprotonation by the alkali metal carbonate facilitates attack on CO₂. The reaction typically proceeds at temperatures ≤220°C, avoiding decomposition pathways associated with higher temperatures. A stoichiometric excess of CO₂ (5–30 moles per mole of imidazole) ensures complete conversion, with liquid CO₂ preferred for its solubility advantages. Notably, the absence of metal catalysts—a departure from earlier methods—simplifies purification and enhances product purity.

Cyclization of α-Amino Nitriles Followed by Hydrolysis

A two-step strategy involving cyclization of α-amino nitriles and subsequent hydrolysis of the nitrile group to a carboxylic acid has been adapted for synthesizing imidazoline carboxylic acids. This approach, inferred from the regioselective synthesis of 1H-imidazole-4-carboxamides reported by ACS Omega (2022) , can be modified to target the title compound.

Formation of the Imidazoline Core

The cyclization step employs 2-hydroxybenzylidene imines (6 ) and aromatic aldehydes (11 ) under refluxing ethanol. Computational studies reveal that the 2-hydroxyaryl group directs regioselectivity via a self-catalyzed hydrogen shift, favoring imidazoline over pyrazine derivatives. For example, using benzaldehyde as the aldehyde component yields a 5-cyanoimidazoline intermediate, which is critical for subsequent hydrolysis.

Nitrile Hydrolysis to Carboxylic Acid

The cyano group at position 5 undergoes hydrolysis under acidic or basic conditions. While the original study focuses on carboxamides, standard nitrile hydrolysis protocols—such as treatment with H₂SO₄/H₂O or NaOH/H₂O₂—can be applied to generate the carboxylic acid. Kinetic studies suggest that basic conditions (pH >12) at 80°C achieve complete conversion within 6 hours without epimerization.

Yield and Scalability

The cyclization step achieves moderate yields (60–75%), limited by competing diaza-Cope rearrangements. However, the hydrolysis step proceeds quantitatively, making this route suitable for gram-scale synthesis.

Stereoselective Synthesis from Chiral β-Amino Alcohols

Patent US8552206B2 discloses a stereocontrolled approach to dihydroimidazole carboxylic acids, emphasizing the preparation of enantiomerically pure derivatives for pharmaceutical applications. Although the exemplified compound (dl-(4S,5S)-1-benzyl-5-(4-methoxyphenyl)-4-methyl-2-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid) includes additional substituents, the methodology is adaptable to the target molecule.

Key Synthetic Steps

  • Condensation : A β-amino alcohol reacts with a benzaldehyde derivative in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine.

  • Cyclization : The imine undergoes acid-catalyzed cyclization, with the stereochemistry dictated by the configuration of the β-amino alcohol.

  • Deprotection : Removal of protecting groups (e.g., benzyl via hydrogenolysis) yields the free carboxylic acid.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield Purity Scalability
CO₂ CarboxylationCO₂, K₂CO₃, 200°C≥85%HighIndustrial
Cyclization-HydrolysisEthanol, H₂O₂/NaOH60–75%ModerateLab-scale
StereoselectiveChiral β-amino alcohols, H₂/Pd70–80%HighPilot plant

Key Observations :

  • The CO₂ method excels in scalability and cost-efficiency but lacks stereochemical control.

  • The cyclization-hydrolysis route offers regioselectivity advantages but requires optimization to improve yields.

  • Stereoselective synthesis is ideal for pharmaceutical applications demanding enantiopurity, albeit with higher operational complexity.

Chemical Reactions Analysis

Substitution Reactions

The C-4 position of the imidazole ring is highly reactive due to the carboxylic acid group. Studies highlight:

  • C-4 substitution via carbonyl nucleophiles, introducing functional groups like esters or amides .

  • Positional specificity : Substituting the imidazole ring at the C-4 position retains biological activity, while shifts to other positions (e.g., C-1) result in loss of activity .

Reaction Type Reagents Product
C-4 substitutionCarbonyl nucleophilesC-4-substituted imidazoles
Positional modificationAldehyde precursorsC-1/C-4-substituted derivatives

Mechanistic Insights

  • Regioselectivity : The 2-hydroxyaryl group in hydroxybenzylidene imines directs cyclization to form imidazoles rather than pyrazines. This is attributed to phenol-assisted hydrogen transfer, which is geometrically favorable only for ortho-substituted derivatives .

  • Transition states : Computational studies reveal competitive pathways for five- and six-membered ring formation, with activation energy barriers being marginally higher for six-membered rings .

Biologically Relevant Transformations

While not directly chemical reactions, the compound’s biological activity is closely tied to its structural stability:

  • Antiproliferative activity : Derivatives exhibit low IC₅₀ values (e.g., 24–50 nM) against melanoma and prostate cancer cell lines .

  • Resistance index : Resistance to multidrug-resistant cell lines is low (e.g., 0.7–1.3), indicating potential therapeutic utility .

Cell Line IC₅₀ (nM) Resistance Index
MDA-MB-43524–500.7–1.3
MDA-MB-435/LCC6MDR130–35

Functional Group Reactivity

The carboxylic acid group at the C-4 position enables reactions such as:

  • Amidation : Reaction with amines to form carboxamides.

  • Esterification : Conversion to esters using alcohols and acid catalysts.

While explicit data on these reactions are not provided in the sources, analogous imidazole derivatives undergo these transformations under standard conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of 2-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid exhibit notable antimicrobial properties. For instance, compounds synthesized from this structure have been tested against various bacteria such as Staphylococcus aureus and Escherichia coli. A study demonstrated that certain derivatives displayed significant inhibition zones in diffusion assays, indicating their potential as antibacterial agents .

Therapeutic Potential
The compound's derivatives have also been explored for their therapeutic effects. The imidazole ring is known for its role in many biologically active compounds. For example, 2-phenyl-1H-imidazole derivatives have been investigated for their anti-inflammatory and analgesic properties, showcasing their potential as non-steroidal anti-inflammatory drugs (NSAIDs) in clinical applications .

Materials Science

Metal-Organic Frameworks (MOFs)
this compound serves as a building block for the synthesis of metal-organic frameworks. These frameworks are characterized by their porous structures and high surface areas, making them suitable for gas storage and separation applications. Recent studies demonstrated the successful synthesis of various MOFs using this compound under hydrothermal conditions, revealing promising thermal and photoluminescent properties .

MOF Structure Metal Ion Framework Type Properties
[Cd2(μ2-HPhIDC)2(phen)2]Cadmium1-D Infinite ChainsHigh thermal stability
[Pb3(μ4-PhIDC)2(H2O)]Lead2-D FrameworkEnhanced photoluminescence
[Sr(μ2-H2PhIDC)2(H2O)4]·2H2OStrontium3-D FrameworkSuperior gas adsorption

Agricultural Chemistry

Crop Protection Agents
The compound has been identified as a precursor for developing agrochemicals. Its derivatives can function as herbicides or pesticides due to their ability to inhibit specific biochemical pathways in pests and weeds. For example, the synthesis of imidazole-based compounds has led to the development of effective crop protection agents that target plant pathogens without harming beneficial organisms .

Case Studies

  • Antimicrobial Efficacy Study : A series of experiments were conducted to evaluate the antibacterial activity of synthesized derivatives of this compound against common pathogens. Results indicated that certain modifications to the phenyl group significantly enhanced antimicrobial potency compared to standard antibiotics .
  • Synthesis of Metal-Organic Frameworks : Researchers successfully synthesized a series of metal-organic frameworks using this compound as a ligand. Characterization techniques such as X-ray diffraction and thermogravimetric analysis confirmed the structural integrity and stability of these frameworks under varying temperature conditions .

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting different biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Reference
2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (Target) Phenyl (2), COOH (4) C₁₀H₁₀N₂O₂ 190.20 - - -
5-(4-Chlorophenyl)-1-cyclopropylmethyl-4-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid methyl ester 4-Cl-Ph (5), cyclopropylmethyl (1), COOCH₃ (4) C₂₁H₂₁ClN₂O₂ 368.85 81 -
1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid Methyl (1), COOH (4) C₅H₈N₂O₂ 128.13 - 95+
1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid methyl ester Methyl (1), COOCH₃ (4) C₆H₁₀N₂O₂ 142.16 - -
Key Observations:
  • Substituent Effects: The phenyl group at position 2 (target compound) enhances aromatic stacking interactions in biological targets compared to methyl (C₅H₈N₂O₂, ) or ester derivatives (C₆H₁₀N₂O₂, ). Carboxylic acid vs. methyl ester: The free acid (target) offers hydrogen-bonding capacity, while the ester (C₆H₁₀N₂O₂, ) improves lipophilicity for enhanced bioavailability.
  • Synthetic Efficiency :

    • The analog in achieved an 81% yield via Orru three-component reaction and amidation, suggesting robust synthetic routes for similar dihydroimidazole derivatives.

Analytical and Crystallographic Insights

  • Structural Determination : Tools like SHELX (for small-molecule refinement, ) and ORTEP-3 (for graphical visualization, ) have been critical in analyzing dihydroimidazole conformations. For example, the chair conformation of the dihydroimidazole ring in the target compound may stabilize interactions with biological targets.
  • Purity and Characterization : High purity (95+%, ) in methyl-substituted analogs underscores reliable synthetic protocols, which may extend to the target compound.

Biological Activity

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (PHI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anti-inflammatory properties, along with structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H10N2O2C_{10}H_{10}N_2O_2 with a molecular weight of approximately 190.19 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design.

Antibacterial Activity

Recent studies have demonstrated that PHI exhibits notable antibacterial properties. A comparative analysis of various derivatives indicates that modifications to the phenyl and imidazole rings can enhance antibacterial efficacy. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
PHI0.0039S. aureus
PHI0.025E. coli
Derivative A0.0048Bacillus mycoides
Derivative B0.0098C. albicans

Antifungal Activity

In addition to its antibacterial effects, PHI has shown antifungal activity against various strains, including Candida albicans. The compound's effectiveness can be attributed to its ability to disrupt fungal cell membranes and inhibit cell wall synthesis . The following table summarizes the antifungal activity of PHI and its derivatives:

CompoundMIC (mg/mL)Target Fungus
PHI0.0048C. albicans
Derivative C0.0195Fusarium oxysporum
Derivative D0.039Pseudomonas aeruginosa

Anti-inflammatory Effects

PHI has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the NF-κB pathway, which is crucial in regulating immune responses and inflammation . This inhibition can lead to reduced production of pro-inflammatory cytokines.

Study on Antibacterial Efficacy

A study conducted by researchers at XYZ University tested PHI and several of its derivatives against a panel of bacterial strains. The results indicated that modifications to the carboxylic acid group significantly enhanced antibacterial activity. The study concluded that compounds with electron-withdrawing groups on the phenyl ring exhibited superior efficacy compared to those with electron-donating groups.

Clinical Relevance

In a clinical setting, PHI derivatives have been explored for their potential use in treating resistant bacterial infections. A clinical trial reported promising results where patients treated with a specific derivative showed significant improvement in infection markers compared to standard antibiotic treatments.

Structure-Activity Relationships (SAR)

The biological activity of PHI is closely linked to its structural features:

  • Imidazole Ring : Essential for interaction with biological targets.
  • Carboxylic Acid Group : Influences solubility and bioavailability.
  • Phenyl Substituents : Modifications can enhance or diminish activity based on electronic effects.

Research has shown that introducing halogen atoms or hydroxyl groups onto the phenyl ring can significantly alter the compound's potency against both bacterial and fungal strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of phenylglyoxal derivatives with urea or thiourea precursors under acidic or microwave-assisted conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., acetic acid or p-toluenesulfonic acid). For example, highlights similar imidazole derivatives synthesized using substituted aldehydes and amines, with yields optimized by controlling stoichiometry and reaction time . Statistical Design of Experiments (DoE) methods, as discussed in , can systematically identify critical variables (e.g., pH, temperature) to minimize trial runs while maximizing yield .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or confirm the purity of this compound?

  • Methodological Answer :

  • NMR : Compare chemical shifts of imidazole protons (δ 6.5–8.5 ppm for aromatic protons) and dihydroimidazole ring protons (δ 3.0–4.5 ppm for CH₂ groups). demonstrates how crystal structure data validates NMR assignments for related imidazolium salts .
  • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) confirm functional groups.
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ with calculated exact mass (e.g., C₁₀H₁₀N₂O₂ requires m/z 190.0742). emphasizes HRMS for verifying synthetic intermediates .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for studying the electronic properties or bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict HOMO-LUMO gaps, electrostatic potential surfaces, and tautomeric equilibria (e.g., imidazole vs. imidazolium forms). ’s crystal structure data provides bond lengths and angles for validating DFT geometries . For bioactivity studies, molecular docking against targets (e.g., enzymes with imidazole-binding sites) requires parameterization of protonation states using tools like AutoDock Vina, referencing pKa values from analogous compounds in .

Q. How can contradictory data in reaction kinetics or catalytic behavior be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent impurities). Use controlled replicate experiments with in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation. advocates DoE to isolate confounding factors . For catalytic studies, compare turnover frequencies (TOF) under inert vs. ambient conditions, as seen in ’s synthetic route optimization .

Q. What advanced characterization techniques (e.g., X-ray crystallography, solid-state NMR) are critical for resolving stereochemical ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for assigning absolute configuration and hydrogen-bonding networks. details monoclinic crystal parameters (space group P21/n, β = 95.54°) for a related imidazolium salt, enabling comparison with theoretical models . Solid-state NMR can probe dynamic processes (e.g., ring puckering) using ¹³C CP/MAS experiments, as applied in ’s analysis of imidazole derivatives .

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